REACTION_CXSMILES
|
C[O:2][C:3]1[S:4][C:5]([C:8]([OH:10])=[O:9])=[CH:6][N:7]=1.C[O-].[Na+].[OH-].[Na+]>CO>[O:2]=[C:3]1[NH:7][CH:6]=[C:5]([C:8]([OH:10])=[O:9])[S:4]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
45.5 mg
|
Type
|
reactant
|
Smiles
|
COC=1SC(=CN1)C(=O)O
|
Name
|
NaOMe
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
212 μL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
572 μL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4 (anh)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
resulting in a pale yellow solid
|
Name
|
|
Type
|
|
Smiles
|
O=C1SC(=CN1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |